molecular formula C19H24F2N2O2 B2417972 (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide CAS No. 717142-55-7

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide

Cat. No.: B2417972
CAS No.: 717142-55-7
M. Wt: 350.41
InChI Key: YTYVBKCLDKUEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a difluoromethoxyphenyl group, and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(difluoromethoxy)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with cyanoacetic acid in the presence of a base such as piperidine to form the corresponding cyanoacrylate. The final step involves the reaction of the cyanoacrylate with octylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyano derivatives.

Scientific Research Applications

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The difluoromethoxy group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-[2-(difluoromethoxy)phenyl]methyleneamino-4,6-dimethylpyridin-2(1H)-one
  • (E)-2-cyano-3-[3-(difluoromethoxy)phenyl]methyleneamino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide is unique due to its specific structural features, such as the presence of the difluoromethoxy group and the octyl chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]-N-octylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2/c1-2-3-4-5-6-9-12-23-18(24)16(14-22)13-15-10-7-8-11-17(15)25-19(20)21/h7-8,10-11,13,19H,2-6,9,12H2,1H3,(H,23,24)/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYVBKCLDKUEDD-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=CC1=CC=CC=C1OC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCNC(=O)/C(=C/C1=CC=CC=C1OC(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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